molecular formula C25H30N6O2S2 B2513083 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-65-0

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2513083
CAS No.: 476438-65-0
M. Wt: 510.68
InChI Key: OWULNXADOZUJLH-UHFFFAOYSA-N
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Description

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex hybrid structure incorporating benzothiazole, triazole, and adamantane moieties, a design strategy often employed to develop compounds with enhanced biological activity. The specific 4-ethyl-1,2,4-triazole core in this compound differentiates it from similar researched analogs . Benzothiazole derivatives are a recognized class of heterocyclic compounds with a broad spectrum of documented pharmacological activities. Research into related benzothiazole compounds has shown potential for diverse biological effects, including serving as fungicides, anti-tuberculosis agents, antimalarials, anticonvulsants, and anti-inflammatory drugs . Some derivatives have also demonstrated activities relevant to cancer research and the treatment of diabetes . The integration of the rigid adamantane group is a common practice in drug design to improve metabolic stability and binding affinity to biological targets. Researchers are invited to explore the unique properties of this specific ethyl-triazole substituted benzothiazole derivative for their investigative applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2S2/c1-2-31-20(13-26-22(33)25-10-15-7-16(11-25)9-17(8-15)12-25)29-30-24(31)34-14-21(32)28-23-27-18-5-3-4-6-19(18)35-23/h3-6,15-17H,2,7-14H2,1H3,(H,26,33)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULNXADOZUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and triazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

Scientific Research Applications

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and triazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The adamantane structure may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of adamantane-triazole derivatives. Key structural analogues include:

Compound Name R Group (Triazole-4-position) Sulfanyl Substituent Molecular Weight Key Features
Target Compound Ethyl Benzothiazolyl carbamoylmethyl ~500 (estimated) Combines adamantane, ethyl-triazole, and benzothiazole; high lipophilicity.
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (Comp. I, II) Methyl/Phenyl Simple thione (no alkyl/aryl chain) ~290–330 Simpler structure; tested for antihypoxic activity.
3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (Ia-Ig, IIa-IIg) Methyl/Phenyl Alkyl chains (C4–C10) ~350–500 Alkyl chains modulate solubility; longer chains reduce aqueous solubility.
N-[(5-Butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide Butyl Butan-2-ylsulfanyl ~420 Shorter alkyl chains; lacks aromatic heterocycles.
N-{5-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide N/A (thiadiazole core) 4-Fluorophenyl carbamoylmethyl 460.6 Thiadiazole replaces triazole; fluorophenyl enhances electronic effects.

Key Differentiators

  • Benzothiazole vs.
  • Triazole vs. Thiadiazole Cores : The triazole core (5-membered, three N atoms) offers different hydrogen-bonding capabilities compared to thiadiazole (5-membered, two N and one S atom) .

Biological Activity

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (CAS No. 476439-98-2) is a complex organic compound notable for its potential biological activities. Its unique structural features, including an adamantane core and a triazole ring, contribute to its stability and pharmacological properties. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H29FN6O2S2, with a molecular weight of 576.71 g/mol. The adamantane moiety enhances the compound's stability, while the triazole ring is associated with significant biological activity.

PropertyValue
Molecular FormulaC29H29FN6O2S2
Molecular Weight576.71 g/mol
CAS Number476439-98-2

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits various biological activities, particularly antimicrobial properties. The presence of the benzothiazole moiety is known to enhance pharmacological effects, making it a subject of interest in medicinal chemistry. Key areas of biological activity include:

  • Antimicrobial Activity : The compound has shown effectiveness against certain pathogens by disrupting cellular processes.
  • Enzyme Interaction : The triazole ring may interact with specific enzymes involved in pathogen metabolism or human disease pathways.
  • Potential Anticancer Effects : Similar compounds have demonstrated anticancer properties, suggesting that this compound may also possess such activity.

The mechanism by which this compound exerts its effects is likely related to its structural interactions with biological targets. The benzothiazole component interacts with various enzymes and receptors, potentially inhibiting their activities.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of the compound on specific enzymes linked to disease pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity, which may lead to therapeutic applications in treating diseases.

Study 3: Cytotoxicity Assays

Cytotoxicity assays were performed to assess the compound's effects on cancer cell lines. Preliminary results indicated that the compound exhibited cytotoxic effects on certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(1,3-benzothiazol-2-yl)-arylamidesAnticancer and antimicrobial
N-(1,3-benzothiazol-2-yl)-2-chloroacetamideAntimicrobial
N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantaneVarying biological activities

The dual functionality derived from both adamantane and triazole moieties in this compound provides enhanced stability and reactivity compared to other derivatives.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including triazole ring formation, adamantane coupling, and sulfanyl group introduction. Key challenges include:

  • Intermittent low yields due to steric hindrance from the adamantane core. Optimize using coupling agents (e.g., EDC/HATU) and polar aprotic solvents (DMF or acetonitrile) .
  • Purification difficulties caused by byproducts. Employ gradient HPLC with a C18 column (water/acetonitrile mobile phase) or recrystallization from ethanol-DMF mixtures .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or LC-MS for real-time tracking .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to verify adamantane methylene protons (δ 1.6–2.2 ppm) and triazole ring carbons .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~600–650 Da) .
  • X-ray crystallography : Use SHELXL for refinement (single-crystal diffraction data) to resolve bond angles and torsional strain in the triazole-adamantane junction .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against C. albicans or S. aureus) or anticancer potential using MTT assays (e.g., IC50_{50} in MCF-7 or HeLa cells) .
  • Targeted enzyme inhibition : Evaluate binding to fungal lanosterol 14α-demethylase (CYP51) via fluorescence quenching or molecular docking .

Q. What are the key functional groups influencing this compound’s stability and solubility?

  • Adamantane core : Enhances lipophilicity but reduces aqueous solubility. Use co-solvents (DMSO:PBS) for in vitro studies .
  • Triazole ring : Sensitive to oxidation. Store under inert gas (N2_2) at –20°C .
  • Carbamoyl group : Hydrolytically unstable at extreme pH. Characterize degradation products via LC-MS .

Q. How should researchers standardize purity assessment for batch-to-batch consistency?

  • HPLC-DAD : ≥95% purity threshold with a Zorbax SB-C18 column (1.0 mL/min flow, 254 nm detection) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content within ±0.4% .

Advanced Research Questions

Q. How can synthetic impurities be identified and minimized during scale-up?

  • Byproduct profiling : Use LC-QTOF-MS to detect sulfoxide derivatives (common oxidation byproducts) and adjust reaction atmosphere (argon vs. air) .
  • Process optimization : Switch from batch to continuous-flow reactors for triazole ring cyclization (residence time: 30–60 min, 80°C) to reduce side reactions .

Q. What methodologies resolve contradictory bioactivity data across different assay models?

  • Orthogonal validation : Combine ATP-based viability assays (e.g., CellTiter-Glo) with caspase-3/7 activation tests to confirm apoptosis vs. cytostatic effects .
  • Membrane permeability correction : Normalize activity data using PAMPA assays to account for cellular uptake variability .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Use AutoDock Vina to simulate binding to CYP51 (PDB: 1EA1). Focus on triazole-adamantane interactions with heme iron .
  • QSAR models : Train regression models using descriptors like LogP, polar surface area, and H-bond acceptors from PubChem data .

Q. What experimental strategies validate hypothesized metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and identify phase I metabolites (e.g., hydroxylation at adamantane) via UPLC-QExactive .
  • Isotope labeling : Synthesize 13^{13}C-labeled analogs to track metabolic cleavage of the sulfanyl group .

Q. How do crystallographic data inform polymorphism risks and formulation stability?

  • Polymorph screening : Recrystallize from 10 solvents (e.g., ethanol, acetone) and analyze via PXRD. Compare with single-crystal data from SHELXL-refined structures .
  • Hygroscopicity testing : Expose to 40–80% RH and monitor mass changes. Adamantane derivatives typically exhibit low hygroscopicity .

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